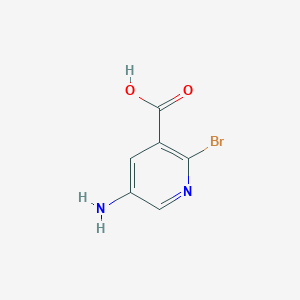

5-Amino-2-bromonicotinic acid

Description

Foundational Aspects within Halogenated Pyridine (B92270) Carboxylic Acids

Halogenated pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with at least one halogen atom and one carboxylic acid group. science.govhmdb.ca These compounds are fundamental building blocks in synthetic chemistry. The electronic properties of the pyridine ring are significantly influenced by its substituents. The carboxylic acid group is an electron-withdrawing group, while the halogen atom's effect is twofold: it is electron-withdrawing inductively and electron-donating through resonance.

In 5-Amino-2-bromonicotinic acid, the bromine atom at the 2-position and the amino group at the 5-position, along with the carboxylic acid at the 3-position (nicotinic acid framework), create a unique electronic and steric environment. nih.gov This specific arrangement of functional groups dictates the molecule's reactivity, influencing how it participates in various chemical reactions. acs.org Aryl halides, including brominated pyridines, are crucial motifs in synthetic chemistry, often serving as precursors in metal-mediated cross-coupling reactions. osti.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Canonical SMILES | C1=C(C(=NC=C1Br)N)C(=O)O |

| InChI Key | FGOAIGICMNFDHG-UHFFFAOYSA-N |

| CAS Number | 16135-36-7 |

Data sourced from PubChem nih.gov and other chemical databases. chemscene.comscbt.comgeno-chem.com

Significance as a Versatile Synthetic Intermediate

The true significance of this compound lies in its role as a versatile synthetic intermediate. The three distinct functional groups—amine, bromine, and carboxylic acid—can be selectively modified to create a wide array of more complex molecules.

The bromine atom at the 2-position is particularly important for carbon-carbon bond formation. It can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups. researchgate.net The bromine can also be replaced by other nucleophiles through substitution reactions.

The amino group can be acylated, alkylated, or used as a directing group in further electrophilic substitutions. The carboxylic acid function can be converted into esters, amides, or other derivatives, providing another handle for molecular elaboration. researchgate.net This multi-faceted reactivity makes the compound a valuable starting material in the synthesis of targeted molecules for pharmaceutical and materials science research. google.comnordmann.global

Table 2: Key Synthetic Reactions of this compound

| Reaction Type | Functional Group Involved | Potential Reagents | Product Class |

|---|---|---|---|

| Suzuki Coupling | Bromo | Boronic acids, Palladium catalyst | Biaryl compounds |

| Nucleophilic Substitution | Bromo | Hydroxides, Thiols, Amines | Substituted nicotinic acids |

| Esterification | Carboxylic Acid | Alcohols, Acid catalyst | Nicotinate esters |

| Amidation | Carboxylic Acid | Amines, Coupling agents | Nicotinamides |

This table summarizes general reaction types applicable to the functional groups present in the molecule. researchgate.net

Historical Development of Related Aminonicotinic Acid Chemistry

The chemistry of aminonicotinic acids is part of the broader history of pyridine chemistry. wiley.com The synthesis of nicotinic acid and its derivatives has been a subject of study since the early 20th century. guidechem.com Early methods for preparing brominated nicotinic acids often involved direct bromination of nicotinic acid or its precursors. For instance, a process for producing 5-bromonicotinic acid involves the direct bromination of nicotinic acid using bromine in the presence of thionyl chloride and an iron catalyst. google.com

The introduction of an amino group onto the pyridine ring has been achieved through various methods over the years. The Hofmann rearrangement and the Curtius rearrangement were classical methods for converting carboxylic acids or their derivatives into amines. Another common route involves the reduction of a corresponding nitro compound. publish.csiro.au For example, 5-aminonicotinic acid has been prepared from 5-bromonicotinic acid via a copper-catalyzed reaction with ammonia (B1221849). publish.csiro.au The development of more selective and high-yielding synthetic routes, including palladium-catalyzed aminations and other modern coupling techniques, has significantly advanced the ability of chemists to synthesize specifically substituted aminonicotinic acids like the title compound. researchgate.netacs.org These advancements have made such compounds more accessible for research and development. chemimpex.comnih.govebi.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOFMIWMDQERPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Amino 2 Bromonicotinic Acid

Reactions Involving the Bromine Moiety

The bromine atom at the C2 position of 5-Amino-2-bromonicotinic acid is a key functional group that dictates much of its chemical reactivity. Its nature as a good leaving group allows for a variety of transformations, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the pyridine (B92270) ring of this compound can be displaced by various nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate. For instance, the bromine can be substituted by other functional groups such as hydroxyl, thiol, or alkyl groups. The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. The presence of the bromine atom allows for its participation in several important coupling reactions.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, and it is applicable to this compound and its derivatives. This reaction typically involves the coupling of the bromo-compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. tn.nic.inresearchgate.net This method has been successfully employed to synthesize a variety of 5-substituted nicotinic acid derivatives. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and purity of the resulting biaryl products. tn.nic.inresearchgate.net For example, a heterogenized palladium catalyst has been shown to be effective for the Suzuki-Miyaura cross-coupling of azaheteroaryl halides in an aqueous medium. tn.nic.in

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromonicotinic acid | Naphthalene-2-boronic acid | 'SiO2'-NH2-Pd | K2CO3 | Water/Ethanol (B145695) | 5-(Naphthalen-2-yl)nicotinic acid | 84 | tn.nic.in |

| 2-Bromonicotinic acid | Phenylboronic acid | 'SiO2'-NH2-Pd | K2CO3 | Water/Ethanol | 2-Phenylnicotinic acid | Good Conversion | tn.nic.in |

| 5-Bromopyrimidine | Naphthalen-2-boronic acid | 'SiO2'-NH2-Pd | K2CO3 | Water/Ethanol | 5-(Naphthalen-2-yl)pyrimidine | High Conversion | tn.nic.in |

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring of this compound derivatives. This reaction involves the coupling of the bromo-compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov For instance, the ethyl ester of 5-bromonicotinic acid can be coupled with phenylacetylene (B144264) to yield the corresponding 5-(phenylethynyl)nicotinic acid ethyl ester. nih.gov This methodology has been instrumental in the synthesis of various 5-substituted nicotinic acid analogs. nih.gov The resulting alkynyl derivatives can be further transformed, for example, through reduction of the alkyne to an alkane. nih.gov

Table 2: Sonogashira Coupling of 5-Bromonicotinic Acid Ethyl Ester

| Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(OAc)2, PPh3, CuI | 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid ethyl ester | 82 | nih.gov |

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce various amine functionalities at the C2 position of the nicotinic acid scaffold by displacing the bromine atom. google.com For example, this strategy has been used to couple amines with bromo-pyridines, including derivatives of nicotinic acid, to form N-aryl amination products. google.com The reaction typically utilizes a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. google.com This method has been applied in the synthesis of complex molecules, including N-aryl diazaspirocyclic compounds. google.com

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the C3 position of this compound is another key reactive site. It can undergo a range of typical carboxylic acid reactions, allowing for further derivatization and molecular elaboration.

One of the most common transformations is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form the corresponding ester. ambeed.com This is often a necessary step to protect the carboxylic acid group during subsequent reactions or to modify the compound's solubility and other physical properties.

The carboxylic acid can also be converted into an amide by reaction with an amine. This can be achieved either through direct condensation or by activating the carboxylic acid group first. Furthermore, the carboxylic acid group can be deprotonated by a strong base to form a carboxylate salt. ambeed.com This can be useful for metalation reactions or for altering the compound's reactivity in subsequent steps. ambeed.com In some cases, the carboxylic acid group can undergo decarboxylation, particularly under harsh conditions or with specific catalysts, leading to the loss of carbon dioxide and the formation of a C-H bond. mdpi.com

Applications of 5 Amino 2 Bromonicotinic Acid in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Compounds

The inherent reactivity of 5-Amino-2-bromonicotinic acid makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The presence of the bromine atom at the 2-position, the amino group at the 5-position, and the carboxylic acid at the 3-position allows for a multitude of synthetic manipulations, including palladium-catalyzed cross-coupling reactions, condensation reactions, and cyclization strategies.

Synthesis of Substituted Pyridine (B92270) Derivatives

The bromine atom in this compound serves as a versatile handle for the introduction of various substituents onto the pyridine ring through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromopyridine with an organoboron compound. By employing this methodology, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 2-position of the nicotinic acid scaffold.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. This reaction is instrumental in the synthesis of alkynyl-substituted pyridine derivatives, which are important intermediates for further transformations or as final products with specific electronic or biological properties.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the bromopyridine and an amine. This is a powerful tool for the synthesis of a diverse array of N-substituted aminopyridine derivatives.

These cross-coupling reactions, summarized in the table below, demonstrate the utility of this compound in generating a library of substituted pyridine derivatives with high efficiency and functional group tolerance.

| Cross-Coupling Reaction | Reactant | Bond Formed | Resulting Derivative |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C-C | 2-Aryl-5-aminonicotinic acid |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | 5-Amino-2-alkynylnicotinic acid |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | 5-Amino-2-(dialkylamino)nicotinic acid |

Construction of Fused Heterocyclic Architectures

The multiple functional groups of this compound provide the necessary handles for the construction of fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities. The amino and carboxylic acid moieties can participate in cyclization reactions to form a second ring fused to the initial pyridine core.

For instance, the amino group can act as a nucleophile to react with a suitable electrophile, leading to the formation of fused systems such as pyrrolo[2,3-b]pyridines . Furthermore, the carboxylic acid can be activated and subsequently react with the amino group or another nucleophilic center to construct lactam-containing fused rings. The bromine atom can be utilized in intramolecular cross-coupling reactions to forge new rings, or it can be transformed into other functional groups that can then participate in cyclization cascades.

Contributions to Medicinal Chemistry Research Scaffolds

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, as a highly functionalized pyridine derivative, serves as a crucial starting material for the synthesis of novel compounds with potential therapeutic applications.

Precursor in the Development of Bioactive Compound Libraries

The ability to readily modify the three distinct functional groups of this compound makes it an excellent scaffold for the generation of diverse compound libraries for high-throughput screening. By systematically varying the substituents at the 2, 3, and 5-positions, chemists can create a vast array of molecules with different steric and electronic properties. This diversity-oriented synthesis approach is a cornerstone of modern drug discovery, enabling the exploration of large chemical spaces to identify new hits and leads for various biological targets. The versatility of this precursor allows for the rapid assembly of libraries of substituted pyridines and fused heterocycles, which can then be screened for a wide range of biological activities.

Integration into Rational Drug Design Strategies (e.g., for enzyme inhibition studies)

In the context of rational drug design, this compound can be utilized as a starting point for the synthesis of targeted enzyme inhibitors. The specific functional groups can be strategically modified to interact with key residues in the active site of a target enzyme. For example, the carboxylic acid can act as a hydrogen bond donor or acceptor, or it can be converted into an amide or ester to modulate its interaction with the enzyme. The amino group can also participate in hydrogen bonding or be functionalized to introduce specific recognition elements. The substituent introduced at the 2-position via cross-coupling can be designed to fit into a hydrophobic pocket or to form specific interactions with the enzyme. This structure-based design approach allows for the development of potent and selective inhibitors for a variety of enzyme targets, which is a critical aspect of modern therapeutic development.

Role as an Intermediate in Agrochemical Development

Beyond its applications in medicinal chemistry, this compound and its derivatives also play a role as key intermediates in the development of new agrochemicals. The pyridine ring is a common feature in many successful herbicides, insecticides, and fungicides. The ability to introduce a wide range of functional groups onto the this compound scaffold allows for the fine-tuning of the biological activity and physicochemical properties of the resulting molecules to meet the specific requirements of agrochemical applications. The development of novel and effective crop protection agents is crucial for global food security, and versatile building blocks like this compound are essential for the innovation in this field.

Utilization in Materials Science Applications

The distinct electronic and structural characteristics of this compound make it a compelling scaffold for the design and synthesis of novel functional materials. The presence of both a hydrogen-bond donor (amino group) and acceptor (carboxylic acid and pyridine nitrogen), along with the potential for further functionalization via the bromo substituent, allows for the creation of materials with tunable electronic, optical, and structural properties.

Synthesis of Metal-Organic Framework (MOF) Ligands with Tunable Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be rationally designed by modifying the organic linkers. While direct utilization of this compound in MOF synthesis is not yet extensively documented in publicly available research, its structural analogue, 5-bromonicotinic acid, has been successfully employed to create novel MOFs. rsc.org

For instance, the hydrothermal reaction of 5-bromonicotinic acid with cadmium(II) and cobalt(II) salts has yielded two new metal-organic frameworks, [Cd(5-BrNic)₂]n and [Co(5-BrNic)₂(H₂O)]n, respectively. rsc.org These materials exhibit interesting functional properties. The cadmium-based MOF displays intense photoluminescence at room temperature, while the cobalt-based framework shows antiferromagnetic interactions and has potential applications in H₂ purification. rsc.org

The inclusion of an amino group, as in this compound, is a well-established strategy to enhance the functionality of MOFs. Amino groups can serve as basic sites for catalysis, act as hydrogen-bond donors to influence framework topology, and provide a handle for post-synthetic modification. nih.govnih.govnih.gov For example, amino-functionalized terephthalic acids have been shown to accelerate the formation of crystalline MOFs in aqueous solutions at room temperature. nih.gov The amino group can also be used to immobilize catalytic species, such as palladium, within the MOF structure. researchgate.net

The bifunctional nature of this compound, possessing both a coordinating carboxylic acid and a modifiable amino group, presents an opportunity to design MOF ligands with highly tunable properties. The amino group could be used to introduce chirality for enantioselective separations or catalysis, or to modulate the electronic properties of the framework for sensing applications. nih.gov The bromo substituent offers a further point of diversification through cross-coupling reactions, allowing for the creation of a wide array of functionalized MOF materials.

Table 1: Comparison of Functional Groups in Nicotinic Acid-Based MOF Ligands

| Functional Group | Potential Influence on MOF Properties | Reference Example |

| Bromo | Can influence framework topology through halogen bonding; provides a site for post-synthetic modification. | MOFs from 5-bromonicotinic acid exhibit photoluminescence and gas purification capabilities. rsc.org |

| Amino | Acts as a basic site for catalysis; promotes aqueous synthesis; enables post-synthetic functionalization. | Amino-functionalized terephthalic acids accelerate MOF crystallization. nih.gov |

| Carboxylic Acid | Primary coordinating group for linking to metal centers to form the framework structure. | Essential for the formation of all nicotinic acid-based MOFs. |

Development of Novel Functional Materials

The unique substitution pattern of this compound also lends itself to the development of other novel functional materials beyond MOFs, such as specialized polymers. nih.govmdpi.comresearchgate.net The amino and carboxylic acid groups can participate in polymerization reactions, while the bromo-substituted pyridine core can impart specific electronic or photophysical properties to the resulting polymer.

Polymers incorporating amino acid-like functionalities are of significant interest due to their potential for biocompatibility, pH-responsiveness, and catalytic activity. researchgate.net By incorporating the this compound moiety into a polymer backbone or as a pendant group, materials with tailored characteristics could be achieved. For example, the pyridine ring could introduce rigidity and thermal stability, while the amino and carboxylic acid groups could provide sites for cross-linking or for the attachment of bioactive molecules.

Furthermore, the bromo substituent can be a key feature for creating functional materials through post-polymerization modification. Techniques such as Suzuki or Sonogashira coupling could be employed to attach various functional groups to the polymer, thereby fine-tuning its properties for specific applications, such as in sensors, membranes, or electronic devices. While specific examples utilizing this compound in this context are not yet prevalent in the literature, the principles of functional polymer synthesis strongly suggest its potential as a valuable monomer. nih.gov

Integration into Solid-Phase Organic Synthesis for Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds, which is a cornerstone of modern drug discovery. mdpi.comnih.gov This methodology relies on attaching a starting material to a solid support (resin) and then carrying out a series of reactions, with purification at each step achieved by simple filtration and washing. The final product is then cleaved from the resin.

This compound is an ideal scaffold for the solid-phase synthesis of combinatorial libraries due to its multiple points of diversity. nih.govnih.gov The carboxylic acid group can be used to anchor the molecule to a suitable resin, such as a Rink amide or Wang resin. mdpi.com Once immobilized, the amino group and the bromo substituent can be independently functionalized.

The amino group can be acylated with a variety of carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes and ketones to introduce a wide range of substituents. The bromo group, on the other hand, can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, to introduce diverse aryl, vinyl, alkynyl, and amino groups, respectively.

This orthogonal reactivity allows for a "split-and-pool" synthesis strategy, where the resin-bound scaffold is divided into multiple portions, each of which is reacted with a different building block at one of the reactive sites. The portions are then recombined, mixed, and split again for reaction at the second reactive site. This process can be repeated to generate a large and diverse library of compounds with a common core structure derived from this compound. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. nih.govnova.edu

Table 2: Potential Reactions for Combinatorial Library Synthesis using this compound on a Solid Support

| Reactive Site | Reaction Type | Example Reagents |

| Amino Group | Acylation | Carboxylic acids, Acid chlorides |

| Sulfonylation | Sulfonyl chlorides | |

| Reductive Amination | Aldehydes, Ketones | |

| Bromo Group | Suzuki Coupling | Boronic acids |

| Sonogashira Coupling | Terminal alkynes | |

| Buchwald-Hartwig Amination | Primary and secondary amines |

Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 2 Bromonicotinic Acid and Its Derivatives

Comprehensive Vibrational Spectroscopy Investigations (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 5-Amino-2-bromonicotinic acid. mdpi.com The spectra are unique molecular fingerprints, with each band corresponding to a specific vibrational mode (stretching, bending, etc.) of the covalent bonds within the molecule. jocpr.com Analysis of a closely related compound, 2-amino-5-bromobenzoic acid, provides a strong basis for the assignment of vibrational modes. nih.govslideshare.net

Key vibrational modes for this compound are expected in distinct regions of the spectrum:

N-H Vibrations: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. N-H bending vibrations are usually observed around 1650-1580 cm⁻¹.

O-H and C=O Vibrations: The carboxylic acid (-COOH) group is characterized by a broad O-H stretching band from 3300 to 2500 cm⁻¹, which often overlaps with C-H stretching bands. This broadening is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is a strong, sharp band typically found between 1725 and 1680 cm⁻¹.

Pyridine (B92270) Ring Vibrations: The aromatic pyridine ring has several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane ring bending modes are found at lower wavenumbers.

C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

The complementary nature of FT-IR and Raman spectroscopy is crucial. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a change in polarizability are strong in the Raman spectrum. For instance, the C=O stretch is typically strong in both, while the symmetric vibrations of the aromatic ring may be more prominent in the Raman spectrum.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric N-H Stretch | Amino | ~3450 | Medium | Weak |

| Symmetric N-H Stretch | Amino | ~3350 | Medium | Weak |

| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 | Medium-Weak | Medium |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | Strong | Weak |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong | Medium |

| N-H Scissoring | Amino | ~1620 | Strong | Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600-1450 | Strong-Medium | Strong-Medium |

| C-N Stretch | Amino-Pyridine | ~1300 | Strong | Medium |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively. thieme-connect.de While specific spectral data for this compound is not widely published, accurate predictions can be made based on the analysis of related nicotinic acid and amino acid derivatives. rsc.orgmdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the exchangeable protons of the amino and carboxylic acid groups. The pyridine ring features two aromatic protons, which will appear as distinct signals due to their different electronic environments.

H-4 and H-6 Protons: The protons at positions 4 and 6 of the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The H-6 proton, being adjacent to the nitrogen atom, will likely be the most downfield signal. The H-4 proton will be influenced by both the bromine and the carboxylic acid group. These two protons should appear as doublets due to coupling with each other.

-NH₂ Protons: The amino group protons will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

-COOH Proton: The carboxylic acid proton is also an exchangeable proton and will appear as a very broad singlet, typically far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.

Carboxylic Carbon (C-3): The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have shifts influenced by the substituents. The carbon bearing the bromine (C-2) and the carbon bearing the amino group (C-5) will be directly affected. The carbon adjacent to the ring nitrogen (C-6) is typically downfield. The quaternary carbon attached to the carboxyl group (C-3) and the remaining C-4 will have characteristic shifts. Carbons bonded to electronegative atoms like nitrogen and bromine will show significant shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.5 - 8.0 | - |

| H-6 | 8.0 - 8.5 | - |

| -NH₂ | Variable (broad) | - |

| -COOH | 10 - 13 (broad) | - |

| C-2 | - | ~145 |

| C-3 | - | ~130 |

| C-4 | - | ~138 |

| C-5 | - | ~148 |

| C-6 | - | ~152 |

Note: Predicted values are relative to TMS and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org For this compound (C₆H₅BrN₂O₂), the calculated molecular weight is approximately 217.02 g/mol . nih.gov

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Electron ionization (EI-MS) would likely lead to predictable fragmentation pathways, aiding in structure elucidation. miamioh.eduquizlet.com Common fragmentation patterns for this molecule would include:

Loss of a hydroxyl radical (-OH): A peak at M-17, resulting from the cleavage of the carboxylic acid group.

Loss of a carboxyl group (-COOH): A peak at M-45, a common fragmentation for carboxylic acids.

Loss of bromine radical (-Br): A peak at M-79/81.

Decarboxylation followed by loss of HCN: Fragmentation of the pyridine ring itself.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula, which serves as definitive confirmation of the compound's identity.

Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for impurity profiling. This method separates the parent compound from any impurities (e.g., starting materials, by-products) before they enter the mass spectrometer. By analyzing the mass spectra of these separated components, impurities can be identified and quantified even at very low levels. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 216 | 218 | Molecular Ion |

| [M-OH]⁺ | 199 | 201 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 171 | 173 | Loss of carboxyl group |

X-ray Crystallography for Solid-State Structure Determination

The conformation of the this compound molecule in the solid state would be defined by several key torsion angles. The most significant of these is the angle describing the orientation of the carboxylic acid group relative to the plane of the pyridine ring. This is defined by the C(2)-C(3)-C(carboxyl)-O torsion angle.

Studies on related substituted nicotinic acids have shown that this group can be either coplanar with the pyridine ring or twisted out of the plane. researchgate.net The degree of twisting is influenced by the steric and electronic effects of the other substituents and by the packing forces within the crystal, particularly the formation of intermolecular hydrogen bonds. The amino group is generally expected to be largely coplanar with the aromatic ring to maximize electronic conjugation.

The solid-state packing of this compound will be dominated by a network of intermolecular interactions.

Hydrogen Bonding: This is expected to be the most significant interaction. The carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O). The amino group provides two donor sites (N-H), and the pyridine nitrogen is a strong hydrogen bond acceptor. This functionality allows for several common hydrogen-bonding motifs seen in related structures:

Carboxylic Acid Dimer: Two molecules can form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups.

Acid-Pyridine Catemer: A chain-like motif can form where the carboxylic acid proton of one molecule donates to the pyridine nitrogen of an adjacent molecule (O-H···N). This is a very common synthon in nicotinic acid derivatives.

Amino Group Interactions: The -NH₂ group can form N-H···O or N-H···N hydrogen bonds, further linking the primary structural motifs into a three-dimensional network.

Halogen Bonding: The bromine atom at the 2-position is an electrophilic region (a σ-hole) and can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a carboxyl group or the nitrogen of an amino or pyridine group on a neighboring molecule (C-Br···O/N).

π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking. These interactions, though weaker than hydrogen bonds, play a crucial role in the dense packing of the molecules in the crystal.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon for nicotinic acid and its derivatives. nih.govrsc.orgconsensus.app Different polymorphs can arise from variations in molecular conformation or, more commonly, from different arrangements of intermolecular interactions (e.g., a carboxylic acid dimer in one form and an acid-pyridine catemer in another). researchgate.net These different solid forms can have distinct physical properties. The existence of polymorphs for this compound is highly probable and could be investigated by crystallization from various solvents under different conditions.

The molecule's ability to form strong hydrogen bonds also makes it a candidate for forming solvates (or hydrates, if water is the solvent). In a solvate structure, solvent molecules are incorporated into the crystal lattice and often participate in the hydrogen-bonding network, acting as bridges between molecules of the primary compound. Analysis by techniques like Powder X-ray Diffraction (PXRD) can be used to identify different polymorphic or solvated forms. ua.pt

Computational Chemistry and Theoretical Studies of 5 Amino 2 Bromonicotinic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT has become a popular approach due to its balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. mdpi.comund.edunih.govnih.gov These calculations are performed by solving the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the electronic structure of the molecule. For a molecule like 5-Amino-2-bromonicotinic acid, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve reliable results for geometry, vibrational frequencies, and electronic properties. researchgate.net

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For this compound, rotations around the C-C bond of the carboxylic acid group and the C-N bond of the amino group give rise to different conformers.

Computational methods can map the conformational landscape to identify all stable isomers and their relative energies. iu.edu.sa A study on the closely related molecule, 2-amino-5-bromobenzoic acid, revealed the existence of four stable conformers, with the most stable form being identified through computational energy calculations. researchgate.net A similar process would be applied to this compound to identify its most stable conformer, which is crucial for accurately predicting other molecular properties. nih.govnih.gov

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govnih.govemerginginvestigators.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making it more polarizable and likely to engage in chemical reactions. nih.govnih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net DFT calculations can precisely determine the energies of these frontier orbitals. science.gov Furthermore, these calculations can map the charge distribution across the molecule, often through Mulliken or Natural Bond Orbital (NBO) analysis, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). nih.gov This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

| Parameter | Significance |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Energy Gap) | Relates to the chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. nih.govemerginginvestigators.org |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.govemerginginvestigators.org |

| Mulliken Atomic Charges | Describes the distribution of electronic charge among the atoms, predicting reactive sites. nih.gov |

DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies (FT-IR, FT-Raman): The vibrational modes of this compound can be calculated to predict its infrared and Raman spectra. The computed frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of C=O, N-H, and C-Br bonds. researchgate.netnih.govnih.gov

NMR Chemical Shifts (¹H, ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. iu.edu.sanih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, providing the wavelengths of maximum absorption (λmax) and information about the nature of the electronic transitions, such as n→π* or π→π*.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| FT-IR / FT-Raman | Vibrational Frequencies (cm-1), Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |

| NMR Spectroscopy | 1H and 13C Chemical Shifts (ppm) | DFT/GIAO nih.gov |

| UV-Visible Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT scielo.org.za |

Molecules that possess both an electron-donating group (like the -NH₂ group) and an electron-accepting group connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. researchgate.net this compound fits this profile. Quantum chemical calculations can predict NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govnih.gov A large hyperpolarizability value indicates a strong NLO response, making the compound a candidate for applications in optoelectronic devices. researchgate.netmdpi.com Computational screening allows for the evaluation of a molecule's NLO potential without the need for complex synthesis and experimentation. dtic.mil

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com An MD simulation of this compound in a solvent like water would involve placing one or more molecules of the compound in a simulation box filled with solvent molecules.

The simulation then calculates the forces between all atoms and solves Newton's equations of motion over time, tracking the trajectory of each atom. This provides a dynamic view of how the molecule behaves and interacts with its environment. mdpi.commdpi.com Key insights from MD simulations include understanding solvation effects, the formation and breaking of hydrogen bonds between the solute and solvent, and the preferred orientation of the molecule in solution.

Molecular Docking and Molecular Recognition Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.comresearchgate.net For this compound, docking studies could be employed to investigate its potential interactions with various biological targets.

The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction. The functional groups of the molecule—the carboxylic acid, the amino group, and the pyridine (B92270) ring—can participate in various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-π stacking, with the amino acid residues in the protein's active site. nih.gov These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Mechanistic Investigations of Chemical Reactions via Computational Modeling

A comprehensive review of publicly available scientific literature indicates a notable absence of computational studies specifically detailing the mechanistic pathways of chemical reactions involving this compound. Research employing computational modeling to investigate reaction coordinates, transition states, and energy profiles for this particular compound has not been published.

However, computational chemistry offers powerful tools for such investigations, and studies on closely related molecules can provide valuable insights into the potential reactive behavior of the this compound scaffold. Density Functional Theory (DFT) is a prominent method used to explore the electronic structure and reactivity of molecules, including halogenated nicotinic acid derivatives.

While not focused on reaction mechanisms, a theoretical study on niacin and its derivatives, including 2-bromo- and 6-bromonicotinic acid, has explored their electronic structure and potential reactive sites using DFT calculations at the B3LYP/6-311(d, p) level of theory. Such analyses are foundational for any subsequent mechanistic investigation, as they help identify regions of a molecule that are susceptible to nucleophilic or electrophilic attack.

The findings from these related compounds indicate that halogenation significantly influences the electronic properties of the nicotinic acid ring. For instance, halogenation with bromine, a relatively large and polarizable atom, can alter the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). These parameters are crucial in predicting how the molecule will interact with other reagents.

The following table presents the type of data typically generated in DFT studies on halogenated nicotinic acid derivatives. This data is illustrative and based on findings for 2-bromonicotinic acid and 6-bromonicotinic acid, demonstrating the impact of bromine substitution on key electronic parameters.

| Property | Niacin (Reference) | 2-Bromonicotinic Acid | 6-Bromonicotinic Acid |

| Total Dipole Moment (μ) | ~1.5 D | ~1.7 D | ~0.6 D |

| Average Polarizability (α₀) | ~5.0 x10⁻²⁴ esu⁻¹ cm³ | ~13.4 x10⁻²⁴ esu⁻¹ cm³ | ~13.8 x10⁻²⁴ esu⁻¹ cm³ |

| Anisotropy of Polarizability (Δα) | ~9.9 x10⁻²⁴ esu⁻¹ cm³ | ~33.9 x10⁻²⁴ esu⁻¹ cm³ | ~26.6 x10⁻²⁴ esu⁻¹ cm³ |

| HOMO Energy | - | Lowered | Lowered |

| LUMO Energy | - | Lowered | Lowered |

| HOMO-LUMO Gap | - | Altered | Altered |

Note: The values are representative and intended to illustrate the computational insights gained from studies on related molecules. Exact values would be subject to the specific computational methods and basis sets employed.

Computational methods like Fukui function analysis can be used to predict reactive sites for nucleophilic, electrophilic, and radical attack. For brominated nicotinic acids, such analyses would likely highlight the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the influence of the nitrogen atom in the pyridine ring. The distribution of positive and negative electrostatic potential on the molecule's surface would pinpoint regions prone to interaction with other reactants.

Biological Activity and Mechanistic Insights of 5 Amino 2 Bromonicotinic Acid Derivatives at the Molecular Level

Structure-Activity Relationship (SAR) Elucidation through Molecular Modification

The systematic modification of the 5-amino-2-bromonicotinic acid core has been instrumental in elucidating the structure-activity relationships (SAR) of its derivatives. These studies reveal how subtle changes in the molecular architecture can significantly impact biological potency and selectivity. A prominent example is seen in a series of novel bacterial type II topoisomerase inhibitors (NBTIs), where the nicotinic acid scaffold is a key component.

In these NBTIs, modifications to a phenyl ring substituent attached to the core structure have demonstrated a clear SAR trend. Specifically, the introduction of a halogen at the para-position of this phenyl ring dramatically influences the inhibitory activity against DNA gyrase. While an unsubstituted phenyl ring serves as a baseline, the introduction of a p-chloro substituent leads to a significant increase in potency, with IC50 values reaching the low nanomolar range for S. aureus DNA gyrase. nih.gov

Further enhancement in activity is observed with heavier halogens. The p-bromo and p-iodo phenyl derivatives exhibit exceptionally strong inhibitory activities against DNA gyrase from both S. aureus and E. coli. nih.gov The S. aureus DNA gyrase inhibitory potencies for the p-bromo derivative, for instance, are among the most potent reported for any NBTI. nih.gov This trend suggests that the size, electronegativity, and polarizability of the halogen atom are critical for optimal interaction with the enzyme's binding pocket.

The following interactive table summarizes the impact of these molecular modifications on the inhibitory activity against S. aureus DNA gyrase.

| Compound Derivative | Modification (R-group on Phenyl Ring) | IC50 (µM) against S. aureus DNA gyrase |

| Unsubstituted Phenyl | -H | > 0.06 |

| p-Chloro Phenyl | -Cl | 0.009 |

| p-Bromo Phenyl | -Br | 0.007 |

| p-Iodo Phenyl | -I | 0.011 |

This data highlights a clear SAR trend where the introduction and nature of the halogen substituent at the para-position of the phenyl ring significantly modulate the inhibitory potency against S. aureus DNA gyrase. nih.gov

In Vitro Enzyme Inhibition Profiling and Kinetic Studies

The biological activity of this compound derivatives is often rooted in their ability to inhibit specific enzymes. In vitro enzyme inhibition assays are crucial for quantifying this activity and understanding the kinetics of the inhibition. For derivatives of this scaffold that function as NBTIs, DNA gyrase is a key target enzyme. nih.gov

Kinetic studies for these compounds typically involve measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for potent derivatives of the this compound scaffold against DNA gyrase from different bacterial species underscore their potential as antibacterial agents. nih.gov

For instance, the p-bromo phenyl derivative demonstrates a remarkable IC50 of 0.007 µM against S. aureus DNA gyrase and 0.030 µM against E. coli DNA gyrase. nih.gov These low nanomolar concentrations indicate a high affinity of the inhibitor for the enzyme. The mode of inhibition for NBTIs is generally competitive with respect to ATP, as they bind to the ATP-binding site on the GyrB subunit of DNA gyrase. nih.gov

The following interactive table presents the in vitro enzyme inhibition data for a potent p-bromo phenyl derivative against DNA gyrase from two different bacterial species.

| Bacterial Species | Target Enzyme | Inhibitor | IC50 (µM) |

| Staphylococcus aureus | DNA Gyrase | p-Bromo Phenyl Derivative | 0.007 |

| Escherichia coli | DNA Gyrase | p-Bromo Phenyl Derivative | 0.030 |

This data showcases the potent in vitro inhibitory activity of a this compound derivative against a key bacterial enzyme. nih.gov

Molecular Target Identification and Ligand Binding Characterization

Identifying the specific molecular targets of this compound derivatives is fundamental to understanding their mechanism of action. For the antibacterial NBTIs incorporating this scaffold, DNA gyrase has been unequivocally identified as the primary molecular target. nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov

Ligand binding characterization studies have provided insights into how these inhibitors interact with their target. It has been shown that these compounds bind to the GyrA subunit of the DNA gyrase heterotetramer (A2B2). nih.gov This binding stabilizes a single-strand DNA cleavage complex, which is a departure from the mechanism of some other gyrase inhibitors. nih.gov

The binding is highly specific, with structural studies revealing that the inhibitor binds in a single conformation within a pocket at the GyrA interface. This interaction is facilitated by specific contacts, including the potential for hydrogen or halogen bonds with the backbone of the GyrA interface. nih.gov The asymmetric binding of these symmetrical-appearing molecules to their target highlights a sophisticated mode of interaction at the molecular level. nih.gov

Interaction with Metal Ions and Formation of Bio-relevant Coordination Complexes

The this compound structure contains functional groups, namely the amino and carboxylic acid moieties, that are capable of coordinating with metal ions. wikipedia.org The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to a central metal cation to form coordination complexes. jocpr.com While specific studies on the coordination chemistry of this compound itself are not extensively documented in the reviewed literature, the principles of amino acid-metal interactions provide a strong basis for predicting its behavior.

Amino acids commonly act as bidentate ligands, forming a stable five-membered chelate ring with a metal ion through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. wikipedia.org This chelation enhances the stability of the resulting complex. Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) are known to form stable complexes with amino acids. jocpr.com

The formation of such bio-relevant coordination complexes can have several implications. It can alter the bioavailability and transport of both the metal ion and the organic ligand. Furthermore, the coordination of the ligand to a metal center can modulate its biological activity, potentially leading to enhanced or novel therapeutic properties. The geometry and stability of these potential complexes would depend on the nature of the metal ion, the pH of the medium (which affects the protonation state of the ligand), and the stoichiometry of the metal-ligand interaction. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and synthetic chemistry, as these compounds are crucial building blocks for a vast array of bioactive molecules, including drugs and natural products. While general methods for the asymmetric synthesis of chiral amines are well-established, the development of novel stereoselective pathways tailored to produce specific enantiomers of 5-Amino-2-bromonicotinic acid derivatives remains a significant area for future research.

Current research in asymmetric synthesis offers several promising avenues that could be adapted for this compound. Catalytic asymmetric hydrogenation, for instance, has proven highly effective for a wide range of substrates. nih.gov Future work could focus on designing chiral catalysts, potentially based on transition metals like iridium or rhodium, that can efficiently reduce prochiral precursors to yield specific stereoisomers of this compound derivatives. nih.gov

Another promising approach is the use of chiral auxiliaries or organocatalysis to guide the stereochemical outcome of synthetic reactions. nih.gov These methods have been successfully employed in the synthesis of complex natural products and could be applied to introduce chirality into the this compound scaffold with high precision. nih.gov Furthermore, enzymatic asymmetric synthesis presents a green and highly selective alternative for producing chiral amino acids and their derivatives. rsc.org Exploring the use of enzymes to resolve racemic mixtures or to catalyze the asymmetric synthesis of this compound analogs could lead to more efficient and environmentally friendly manufacturing processes.

The development of such stereoselective synthetic routes is critical for investigating the differential biological activities of individual enantiomers of this compound derivatives, a key step in the development of more potent and selective therapeutic agents.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique molecular structure of this compound, featuring amino, carboxylic acid, and bromo-substituted pyridine (B92270) functionalities, makes it an attractive building block for the construction of supramolecular assemblies and advanced nanomaterials. These materials have potential applications in fields ranging from drug delivery to catalysis and materials science. nih.gov

Supramolecular Assembly:

Amino acids and their derivatives are well-known for their ability to self-assemble into ordered nanostructures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. mdpi.combeilstein-journals.org Future research could explore the self-assembly of this compound and its derivatives to form functional biomaterials like hydrogels, nanotubes, or vesicles. nih.gov The presence of the pyridine ring and the bromine atom could introduce additional intermolecular interactions, leading to novel and complex supramolecular architectures. A study on the supramolecular assembly of 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate has already demonstrated the formation of complex structures mediated by hydrogen bonding. researchgate.net

Nanomaterials and Metal-Organic Frameworks (MOFs):

The carboxylic acid and amino groups of this compound make it an excellent ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. scispace.comresearchgate.net Research has already shown that the related compound, 5-bromonicotinic acid, can be used to synthesize novel MOFs with interesting photoluminescent and magnetic properties, as well as potential for H2 purification. rsc.org

Future investigations could focus on synthesizing MOFs using this compound as the organic linker. The amino group could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications, such as targeted drug delivery or heterogeneous catalysis. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can accelerate the design of novel compounds with desired properties by analyzing vast datasets and predicting molecular behavior.

For this compound, AI and ML can be employed in several ways:

De Novo Design: Generative AI models can be used to design novel derivatives of this compound with optimized properties, such as enhanced binding affinity to a specific biological target or improved physicochemical characteristics for better drug-likeness.

Virtual Screening: Machine learning models can be trained to predict the biological activity of a large library of virtual compounds based on their chemical structure. This allows for the rapid identification of promising candidates for further experimental investigation, saving time and resources.

Predictive Modeling: AI can be used to build models that predict various properties of this compound derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This information is crucial for the early stages of drug development.

The integration of AI and ML with experimental data will enable a more rational and efficient design of new molecules based on the this compound scaffold, ultimately accelerating the discovery of new drugs and materials.

Deeper Exploration of Molecular-Level Biological Mechanisms and Interactions

Understanding the molecular-level interactions of this compound and its derivatives with biological targets is fundamental to elucidating their mechanisms of action and for the rational design of more effective therapeutic agents. Several computational and experimental techniques can be employed to achieve this.

Molecular Docking Studies:

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique can provide valuable insights into the binding mode and affinity of this compound derivatives to their target proteins. For example, a molecular docking study of ethyl 5-amino-2-bromoisonicotinate, a close analog, revealed a moderate binding affinity with the COVID-19 main protease. nih.gov Similar studies on other nicotinic acid derivatives have helped to understand their interactions with enzymes like nitroreductase and dihydrofolate reductase. mdpi.com Future research should focus on performing molecular docking studies of this compound derivatives with a wider range of biological targets to identify potential therapeutic applications.

Enzyme Inhibition Assays:

Experimental studies have already demonstrated the potential of 5-amino-nicotinic acid derivatives as inhibitors of enzymes such as α-amylase and α-glucosidase. researchgate.net Further research should expand on these findings by screening this compound and its analogs against a broader panel of enzymes implicated in various diseases. Kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to quantify the inhibitory potency (e.g., IC50, Ki). For instance, derivatives of 2-aminopyridine (B139424) have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase. mdpi.com

Structure-Activity Relationship (SAR) Studies:

By synthesizing and testing a series of structurally related analogs of this compound, it is possible to establish structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule and observing the effect on its biological activity. SAR studies can help to identify the key structural features required for potent and selective activity and can guide the design of more effective compounds.

The following table summarizes the inhibitory activities of some 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase, providing a basis for future SAR studies. researchgate.net

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| 2 | 12.17 ± 0.14 | 12.01 ± 0.09 |

| 4 | 14.29 ± 0.08 | 13.92 ± 0.04 |

| 5 | 15.01 ± 0.11 | 14.87 ± 0.01 |

| 6 | 15.93 ± 0.03 | 15.77 ± 0.13 |

| 7 | 16.82 ± 0.06 | 16.21 ± 0.05 |

| 8 | 17.34 ± 0.13 | 17.03 ± 0.07 |

| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |

A deeper understanding of the molecular interactions and biological mechanisms of this compound derivatives will be crucial for translating their potential into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-amino-2-bromonicotinic acid, and how can purity be optimized?

- Methodology : Common synthetic approaches include bromination of nicotinic acid derivatives or coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling). For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is recommended. Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C in DMSO-d₆) confirms structural integrity, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₅BrN₂O₂, theoretical m/z 217.02). Melting point analysis (e.g., 173–175°C for related brominated analogs) provides additional purity checks .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. Periodic stability testing via TLC or NMR is advised for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?

- Methodology : Employ mild brominating agents (e.g., N-bromosuccinimide in DMF at 0–5°C) to reduce side reactions. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species. Design of Experiments (DoE) frameworks can identify critical factors (e.g., temperature, catalyst loading) affecting bromine retention .

Q. How should researchers address contradictory spectral data for this compound derivatives?

- Methodology : Cross-reference NMR data with computational simulations (DFT-based tools like Gaussian) to resolve ambiguities. Validate unexpected peaks via 2D NMR (COSY, HSQC) or isotopic labeling. For mass spectrometry discrepancies, compare fragmentation patterns with structurally analogous compounds (e.g., 5-bromo-2-aminobenzoic acid) .

Q. What strategies enhance regioselectivity in functionalizing the pyridine ring of this compound?

- Methodology : Use directing groups (e.g., Boc-protected amino groups) to control electrophilic substitution. For cross-coupling reactions (e.g., Buchwald-Hartwig amination), optimize ligand systems (XPhos, SPhos) and base (Cs₂CO₃) to favor C-5/C-6 positions. Computational modeling (MD simulations) predicts steric/electronic effects .

Q. How can this compound be utilized in designing kinase inhibitors?

- Methodology : Incorporate the compound as a core scaffold in fragment-based drug discovery (FBDD). Use structure-activity relationship (SAR) studies to modify substituents (e.g., replacing bromine with chlorine for improved solubility). Assay inhibitory activity via fluorescence polarization (FP) or surface plasmon resonance (SPR) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.